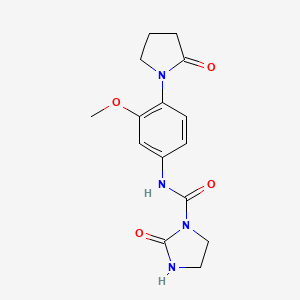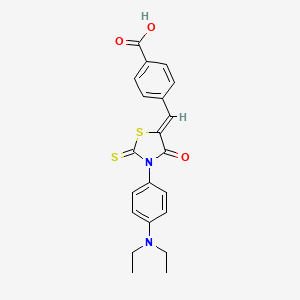
(Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-4-((3-(4-(diethylamino)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Cancer Activity
One significant area of application is in the development of potential anti-cancer agents. A study explored the synthesis and evaluation of novel quinuclidinone derivatives, including substituted benzamides and benzoates, prepared using a common intermediate closely related to the chemical structure of interest. These compounds were characterized and screened for anti-cancer activity, demonstrating potent effects against certain cancer cell lines (Soni et al., 2015).
Antimicrobial Activity
Another research focus is the antimicrobial activity of derivatives. Studies have synthesized various derivatives and evaluated their antibacterial and antifungal activities. For instance, ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates were investigated for their antimicrobial properties, showing promising results (Spoorthy et al., 2021).
Antibacterial and Anti-fungal Activities
Derivatives of the compound have also been synthesized and screened for their antibacterial and anti-fungal properties. For example, novel 6,8-dibromo-4(3H)quinazolinone derivatives exhibited significant in vitro antimicrobial activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents (Mohamed et al., 2010).
Synthesis and Biological Activity
The chemical structure has also been used as a core for synthesizing new compounds with potential biological activities. Studies have involved synthesizing derivatives and analyzing their structure-activity relationships, offering insights into the development of new therapeutic agents (Patel & Patel, 2010).
Novel Derivatives Synthesis
Further research has focused on synthesizing novel derivatives with varying biological activities, including anti-inflammatory and anticonvulsant properties. For instance, derivatives were synthesized for potential non-steroidal anti-inflammatory drug (NSAID) applications, demonstrating significant anti-exudative activity in preclinical models (Golota et al., 2015).
properties
IUPAC Name |
4-[(Z)-[3-[4-(diethylamino)phenyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-3-22(4-2)16-9-11-17(12-10-16)23-19(24)18(28-21(23)27)13-14-5-7-15(8-6-14)20(25)26/h5-13H,3-4H2,1-2H3,(H,25,26)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVCXTCRKZYGND-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one](/img/structure/B3001398.png)
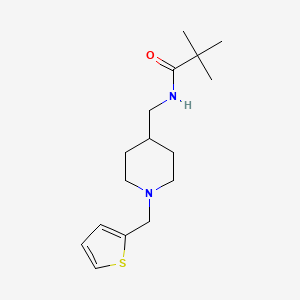

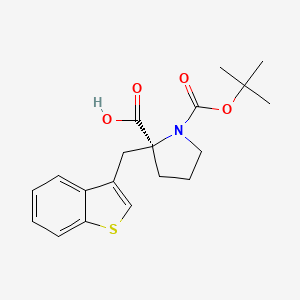
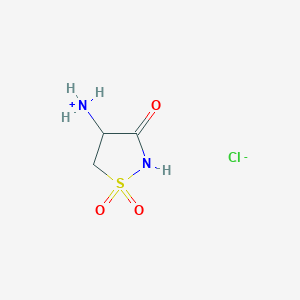
![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B3001407.png)
![Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B3001408.png)

![2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid;hydrochloride](/img/structure/B3001411.png)
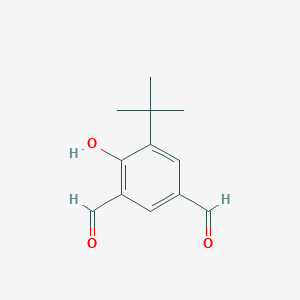
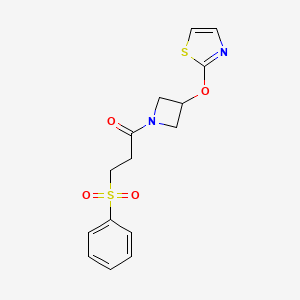

![1-(1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B3001415.png)
